Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-2-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUAKLZRAQWJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716766 | |
| Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-57-2 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923283-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, have been known to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents.
Mode of Action
The amino group in pyrazole compounds is known to exhibit significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions.
Biochemical Pathways
Pyrazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have some degree of bioavailability.
Result of Action
Pyrazole derivatives have been known to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels.
Action Environment
The compound is known to be stable under normal temperatures and pressures, suggesting that it may be relatively stable under a variety of environmental conditions.
Biological Activity
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (MEPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various studies and findings.
- Molecular Formula : C7H10N4O2
- Molecular Weight : 170.18 g/mol
- Structure : MEPC features a pyrazole ring with an amino group at the 4-position and a carboxylate moiety, contributing to its biological activity.
MEPC is believed to exert its biological effects primarily through the modulation of enzyme activity and receptor interactions. Specifically, it has been investigated for:
- Enzyme Inhibition : MEPC may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it has shown potential in inhibiting cyclooxygenase enzymes, which are critical in the synthesis of pro-inflammatory mediators.
- Receptor Modulation : The compound can interact with various receptors, potentially influencing signaling pathways associated with pain and inflammation .
1. Anti-inflammatory Effects
MEPC has been studied for its anti-inflammatory properties. Research indicates that compounds with similar structures exhibit significant activity against inflammation-related pathways. MEPC's ability to inhibit specific enzymes involved in these processes suggests it could be developed as a therapeutic agent for conditions characterized by chronic inflammation .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of MEPC and related pyrazole derivatives. In vitro studies have demonstrated that MEPC can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 54.25% | |
| HeLa (Cervical Cancer) | 38.44% | |
| MDA-MB-231 (Breast Cancer) | Significant inhibition observed |
The mechanism behind this anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
3. Analgesic Properties
Research into the analgesic properties of MEPC suggests that it may interact with pain signaling pathways, potentially offering relief from pain without significant side effects on healthy tissues . The compound's structural features allow it to modulate pain receptors effectively.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of MEPC derivatives:
- A study synthesized various pyrazole derivatives, including MEPC, and assessed their biological activities across different assays. The results indicated that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity .
- Another investigation explored the structure-activity relationship (SAR) of aminopyrazoles, revealing that certain substitutions significantly impacted anticancer efficacy while maintaining low toxicity towards normal cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate exhibits significant antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, making this compound a potential candidate for developing new antibiotics.
| Study | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Study A | E. coli | 15 |
| Study B | S. aureus | 18 |
| Study C | P. aeruginosa | 12 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
| Study | Cytokine Measured | Reduction (%) |
|---|---|---|
| Study D | TNF-alpha | 40 |
| Study E | IL-6 | 35 |
Pesticide Development
This compound serves as an intermediate in the synthesis of various agrochemicals, particularly pesticides. Its ability to act on specific biochemical pathways in pests makes it an attractive option for developing new pest control agents.
Herbicide Formulation
The compound's structural features allow it to interact with plant growth regulators, positioning it as a potential herbicide candidate. Field trials are ongoing to evaluate its effectiveness in controlling weed populations without harming crop yield.
Case Study 1: Synthesis of Antimicrobial Agents
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against resistant bacterial strains. The most promising derivative exhibited enhanced activity compared to existing antibiotics, indicating its potential for further development into a therapeutic agent.
Case Study 2: Agricultural Application Trials
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations and improved crop health. The results suggest that this compound could be integrated into sustainable agricultural practices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and properties:
Impact of Substituents on Physicochemical Properties
Steric Effects
- Ethyl vs. Cyclohexyl/Phenyl : The ethyl group at N1 in the target compound minimizes steric hindrance compared to bulkier substituents like cyclohexyl () or phenyl (). Bulkier groups reduce reactivity in nucleophilic substitutions but enhance lipophilicity .
Electronic Effects
- Amino (-NH₂) vs. Cyano (-CN): The amino group in the target compound participates in hydrogen bonding, enhancing solubility in polar solvents.
- Pyrimidinyl Substituent () : The pyrimidine ring introduces aromatic π-system interactions, which could influence crystal packing (as per hydrogen-bonding patterns discussed in ) .
Preparation Methods
Condensation of Ethyl Cyanoacetate Derivatives with Methyl Hydrazine
A well-documented industrially viable method involves the reaction of ethyl cyanoacetate derivatives with methyl hydrazine to form pyrazole amine intermediates, which can be further functionalized to yield the target compound.
-
Ethoxy methylene ethyl cyanoacetate is reacted with a 40% aqueous methyl hydrazine solution in toluene as a solvent.
The reaction is initiated at low temperature (20–30 °C) with controlled addition of methyl hydrazine.
After completion of addition, the mixture is refluxed for about 2 hours to complete cyclization.
Cooling the reaction mixture to 9–10 °C allows precipitation of the product, which is filtered and dried.
-
The use of aqueous methyl hydrazine solution offers safety and cost benefits.
The process avoids complex post-reaction treatments and minimizes waste emission.
High yield and purity are achievable, suitable for scale-up.
| Step | Reagents and Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| 1 | Ethoxy methylene ethyl cyanoacetate + toluene | Room temp | Dissolution | Stir until dissolved |
| 2 | Dropwise addition of 40% methyl hydrazine | 20–30 | 1–3 hours | Controlled addition, stirring |
| 3 | Reflux | ~110 (toluene bp) | 2 hours | Cyclization reaction |
| 4 | Cooling and filtration | 9–10 | Until solid forms | Product isolation |
This method is described in detail in patent CN105646357A, which focuses on the synthesis of pyrazole amines closely related to this compound.
Condensation of 1,3-Diketones with Hydrazines
Another common synthetic route involves the condensation of 1,3-diketones or β-ketoesters with hydrazine derivatives, which forms the pyrazole ring directly.
-
A 1,3-diketone or β-ketoester bearing the appropriate substituents (such as an ethyl group at position 1) is refluxed with hydrazine or substituted hydrazine in ethanol or another suitable solvent.
The reaction proceeds via cyclocondensation to yield the pyrazole ring with carboxylate and amino functionalities.
-
Use of continuous flow reactors and optimized temperature control improves yield and purity.
Catalysts (e.g., transition metals or enzymes) may be employed to enhance reaction rates and selectivity.
| Parameter | Typical Condition |
|---|---|
| Solvent | Ethanol or suitable polar solvent |
| Temperature | Reflux (~78 °C for ethanol) |
| Reaction Time | Several hours (4–12 h) |
| Catalyst | Optional (transition metals or enzymes) |
| Work-up | Filtration, recrystallization |
This approach is generally applicable to pyrazole derivatives including this compound and analogous compounds.
Comparative Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature Range (°C) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation of ethoxy methylene ethyl cyanoacetate with methyl hydrazine | Ethoxy methylene ethyl cyanoacetate, 40% methyl hydrazine | Toluene | 20–30 (addition), reflux (~110) | 3–5 hours total | High yield, safe reagents, scalable | Requires controlled addition |
| Condensation of 1,3-diketones with hydrazines | 1,3-diketone or β-ketoester, hydrazine | Ethanol or similar | Reflux (~78) | 4–12 hours | Simple setup, versatile substrates | Longer reaction time, possible side reactions |
Research Findings and Optimization Insights
Yield and Purity: The toluene-based method using methyl hydrazine aqueous solution reports high product purity and yields exceeding 80%, with minimal by-products and easy isolation.
Safety and Environmental Impact: Using aqueous methyl hydrazine reduces hazards compared to anhydrous hydrazine; the process avoids generation of hazardous waste streams, aligning with green chemistry principles.
Reaction Kinetics: Controlled dropwise addition of methyl hydrazine at low temperature prevents side reactions and improves selectivity toward the desired pyrazole amine intermediate.
Industrial Suitability: The described methods are amenable to scale-up due to straightforward reaction conditions and minimal purification steps, facilitating cost-effective production.
Q & A
Basic Research Questions
What synthetic routes are optimal for preparing Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or substituted hydrazines. Key steps include:
- Cyclocondensation : Use DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a formylating agent to generate enamine intermediates .
- Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts ester intermediates to carboxylic acids, though esterification may require refluxing with methanol/H₂SO₄ for methyl ester formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The pyrazole ring protons typically resonate at δ 6.5–8.0 ppm, while ester carbonyls appear at ~165–170 ppm .
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups.
- Contradiction Resolution : Ambiguities in tautomeric forms (e.g., pyrazole vs. pyrazolone) are resolved via X-ray crystallography or computational studies (DFT) .
Advanced Research Questions
How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation (acetone/water). Use SHELXL for refinement, ensuring R-factor < 0.05 .
- Hydrogen Bonding : Apply graph-set analysis (e.g., Etter’s rules) to identify motifs like N-H···O or C-H···π interactions .
- DFT Studies : Optimize geometry at B3LYP/6-311++G(d,p) level. Compare calculated vs. experimental bond lengths (e.g., C=O: 1.21 Å vs. 1.22 Å in XRD) to validate tautomers .
What strategies are used to analyze pharmacological activity, and how are false positives minimized?
Methodological Answer:
- In Vivo Assays : Test analgesic activity via acetic acid-induced writhing (dose: 50 mg/kg, i.p.). Compare inhibition (%) against indomethacin .
- In Vitro COX-2 Inhibition : Use ELISA to measure IC₅₀ values. Validate selectivity via COX-1/COX-2 ratio (>10 indicates specificity) .
- False Positive Mitigation : Include vehicle controls and use LC-MS to confirm compound stability in biological matrices .
How do substituents (e.g., ethyl vs. methyl groups) impact reactivity and bioactivity?
Methodological Answer:
- Comparative Synthesis : Replace ethyl with methyl groups in hydrazine precursors. Monitor steric effects via reaction kinetics (e.g., slower cyclization for bulkier groups) .
- SAR Studies : Test analogs for IC₅₀ shifts in enzyme assays. Methyl derivatives often show reduced solubility but higher metabolic stability .
Data Analysis & Contradictions
How are conflicting crystallographic and spectral data reconciled in tautomer identification?
Methodological Answer:
- XRD vs. NMR : If XRD shows a keto form but NMR suggests enol tautomer, perform variable-temperature NMR to detect dynamic equilibrium. Use Karplus equations to correlate J-couplings with dihedral angles .
- Computational Validation : Calculate chemical shifts (GIAO method) for both tautomers. Match DFT-predicted shifts to experimental data .
What methods validate the compound’s stability under varying storage conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
